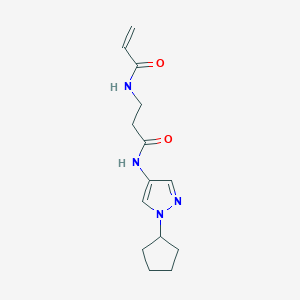
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide, also known as CPP-ACP, is a complex of calcium, phosphate, and casein phosphopeptide. CPP-ACP is a bioactive molecule that has been widely studied for its potential in dental applications.
Mecanismo De Acción
The mechanism of action of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide involves the formation of complexes with calcium and phosphate ions, which can then be incorporated into the tooth enamel and dentin. This leads to the formation of a protective layer on the tooth surface, which can help to prevent demineralization and promote remineralization. N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the growth of cariogenic bacteria and reduce the production of acid in the oral cavity.
Efectos Bioquímicos Y Fisiológicos
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the microhardness of enamel and dentin, as well as increase the resistance of teeth to acid erosion. N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has also been shown to reduce the solubility of enamel and dentin, making it more resistant to demineralization. In addition, N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have antibacterial and anti-inflammatory properties, which can help to reduce the risk of dental caries and other oral diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide is its potential in dental applications. It has been shown to be effective in preventing and treating dental caries, as well as reducing the risk of dentin hypersensitivity. N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide is also relatively easy to synthesize, making it a promising agent for further research. However, there are also some limitations to the use of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide in lab experiments. For example, it can be difficult to control the concentration of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide in the oral cavity, which can affect its effectiveness. In addition, the long-term effects of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide on oral health are still not fully understood.
Direcciones Futuras
There are a number of future directions for research on N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide. One area of research is the development of new formulations of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide that are more effective in preventing and treating dental caries. Another area of research is the investigation of the long-term effects of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide on oral health. Additionally, further research is needed to understand the mechanism of action of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide and its potential in other areas of medicine. Overall, N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide is a promising agent with a wide range of potential applications in dental and medical research.
Métodos De Síntesis
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the reaction of 1-cyclopentyl-3-(dimethylamino)-1-propanone with 4-amino-1H-pyrazole-3-carboxylic acid, followed by acylation with propionyl chloride and coupling with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester. The resulting compound is then deprotected and coupled with casein phosphopeptide to form N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide.
Aplicaciones Científicas De Investigación
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential in dental applications. It has been shown to have anti-caries and remineralization properties, making it a promising agent for the prevention and treatment of dental caries. N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has also been investigated for its potential in the treatment of dentin hypersensitivity, as well as its antibacterial and anti-inflammatory properties.
Propiedades
IUPAC Name |
N-(1-cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-2-13(19)15-8-7-14(20)17-11-9-16-18(10-11)12-5-3-4-6-12/h2,9-10,12H,1,3-8H2,(H,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBXXQLZCMCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1=CN(N=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

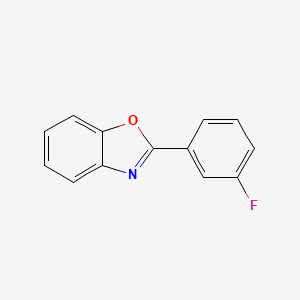
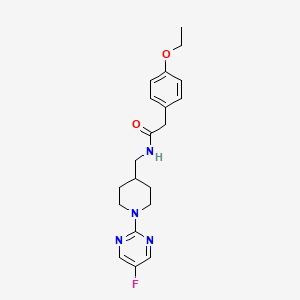
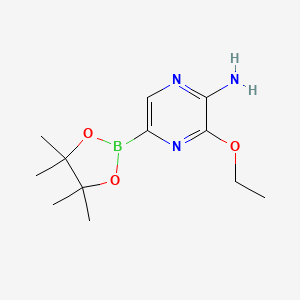
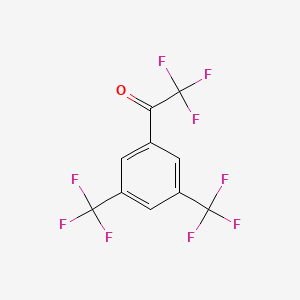
![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)
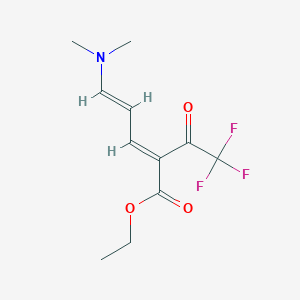

![Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2698038.png)
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)

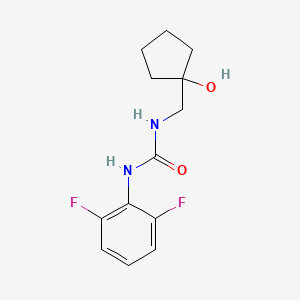

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)
![3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2698046.png)